



# Application Notes: Using p24 (194-210) Peptide for Intracellular Cytokine Staining

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HIV-1 gag Protein p24 (194-210)

Cat. No.: B15568300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The HIV-1 Gag p24 protein is a critical structural component of the viral capsid and a primary target for the host's cellular immune response. The peptide p24 (194-210) represents an immunodominant epitope within this protein, capable of stimulating both CD4+ and CD8+ T cell responses. Intracellular cytokine staining (ICS) is a robust method to quantify the frequency and phenotype of these antigen-specific T cells. This document provides detailed application notes and protocols for the use of p24 (194-210) peptide in ICS assays.

## **Principle of the Assay**

Intracellular cytokine staining is a flow cytometry-based technique that allows for the detection of cytokine production within individual cells. The core principle involves the stimulation of peripheral blood mononuclear cells (PBMCs) with a specific antigen, such as the p24 (194-210) peptide.[1] A protein transport inhibitor, like Brefeldin A, is added to block the secretion of newly synthesized cytokines, leading to their accumulation in the cytoplasm.[2] Following this stimulation, cells are stained with fluorochrome-conjugated antibodies to identify cell surface markers (e.g., CD3, CD4, CD8), allowing for the characterization of specific T cell subsets.[3] Subsequently, the cells are fixed and permeabilized to enable the intracellular staining of cytokines like Interferon-gamma (IFN-y), Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), and Interleukin-2 (IL-2).[3] Flow cytometric analysis then quantifies the percentage of T cells that produce these cytokines in response to the peptide stimulation.



### **Data Presentation**

The magnitude of the T cell response to p24 peptides is highly variable and depends on the clinical status of the individual, including whether they are HIV controllers, chronically infected, undergoing antiretroviral therapy (ART), or have been vaccinated.[4] Notably, individuals who naturally control HIV infection often exhibit more robust Gag-specific T cell responses, particularly against the p24 subunit.[5][6] The following table presents a summary of expected response frequencies to p24 peptides based on published data.

| Patient Cohort                     | Stimulus              | Responding Cell Population | Frequency of IFN-<br>y+ Cells (Range or<br>Median) |
|------------------------------------|-----------------------|----------------------------|----------------------------------------------------|
| HIV Controllers                    | p24 peptide pool      | CD4+ T cells               | Median of 3.3<br>responses per<br>individual       |
| Chronic Progressors<br>(untreated) | p24 peptide pool      | CD4+ T cells               | Median of 1.6<br>responses per<br>individual       |
| Treatment-Naïve                    | p24 (191-205) peptide | CD4+ T cells               | 0 - 150 (SFC/10^6<br>PBMC)*                        |
| ART-Treated                        | p24 peptide pool      | CD4+ T cells               | Median ~0.05%                                      |
| HIV-Exposed<br>Seronegative        | p24 peptide pools     | CD4+ T cells               | 33% of individuals respond                         |

<sup>\*</sup>Note: Data is from ELISpot assays, which correlate with ICS results. SFC = Spot Forming Cells.

# **Experimental Protocols Materials**

- Lyophilized p24 (194-210) peptide
- Sterile Dimethyl Sulfoxide (DMSO)



- Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, Penicillin/Streptomycin, and L-glutamine)
- Ficoll-Paque for PBMC isolation
- Brefeldin A
- Co-stimulatory antibodies: anti-CD28 and anti-CD49d
- FACS tubes or 96-well U-bottom plates
- Phosphate Buffered Saline (PBS)
- Fixable Viability Dye
- Fluorochrome-conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD4, anti-CD8)
- Fixation and Permeabilization buffers
- Fluorochrome-conjugated antibodies for intracellular staining (e.g., anti-IFN- $\gamma$ , anti-TNF- $\alpha$ , anti-IL-2)
- Flow Cytometer

## **Peptide Reconstitution**

- Reconstitute the lyophilized p24 (194-210) peptide in sterile DMSO to a stock concentration of 1 mg/mL.
- Prepare working solutions by diluting the stock in sterile PBS or culture medium to a concentration of 100  $\mu g/mL$ .
- Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

# **Intracellular Cytokine Staining Protocol**

- Cell Preparation:
  - Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.



- Wash the isolated PBMCs twice with PBS.
- Resuspend the cells in complete RPMI-1640 medium and perform a cell count and viability assessment.
- Adjust the cell concentration to 1-2 x 10<sup>6</sup> cells/mL. For optimal results, rest the cells overnight at 37°C in a 5% CO2 incubator.

#### Cell Stimulation:

- Aliquot 1 x 10<sup>6</sup> PBMCs into each well of a 96-well U-bottom plate or into FACS tubes.
- Set up the following experimental conditions:
  - Unstimulated Control: Add DMSO at a final concentration equivalent to that in the peptide-stimulated wells.
  - Peptide Stimulation: Add p24 (194-210) peptide to a final concentration of 1-2 μg/mL.
  - Positive Control: Use a mitogen such as Staphylococcal enterotoxin B (SEB) at 1 μg/mL or a combination of PMA (50 ng/mL) and Ionomycin (1 μg/mL).
- Add co-stimulatory antibodies (anti-CD28 and anti-CD49d) to all wells at a final concentration of 1 μg/mL each.
- Incubate for 1-2 hours at 37°C and 5% CO2.
- Add Brefeldin A to a final concentration of 10 μg/mL.
- Continue incubation for an additional 4-6 hours.

#### Surface Staining:

- Wash the cells twice with PBS.
- Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells.
- Wash with FACS buffer (PBS containing 2% FBS).



- Add a pre-titered cocktail of surface staining antibodies and incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Fixation and Permeabilization:
  - Resuspend the cell pellet in a fixation buffer and incubate for 20 minutes at 4°C in the dark.
  - Wash the cells twice with a permeabilization buffer.
- Intracellular Staining:
  - Resuspend the fixed and permeabilized cells in a pre-titered cocktail of intracellular antibodies diluted in permeabilization buffer.
  - Incubate for 30 minutes at 4°C in the dark.
  - Wash the cells twice with permeabilization buffer.
  - Resuspend the final cell pellet in FACS buffer for analysis.
- Flow Cytometry Analysis:
  - Acquire the samples on a properly compensated flow cytometer.
  - Gate on lymphocytes, followed by singlets and live cells.
  - Identify CD3+ T cells and subsequently gate on CD4+ and CD8+ T cell populations.
  - Determine the percentage of cytokine-positive cells within the CD4+ and CD8+ subsets for each condition.

# **Mandatory Visualization**





#### Click to download full resolution via product page

Caption: Intracellular Cytokine Staining Workflow.



Click to download full resolution via product page

Caption: Flow Cytometry Gating Strategy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Comparison of Human Immunodeficiency Virus (HIV)-Specific T-Cell Responses in HIV-1and HIV-2-Infected Individuals in Senegal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD4+ T Cell Targeting of Human Immunodeficiency Virus Type 1 (HIV-1) Peptide Sequences Present In Vivo during Chronic, Progressive HIV-1 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. HIV-Specific CD4 T Cell Responses to Different Viral Proteins Have Discordant Associations with Viral Load and Clinical Outcome PMC [pmc.ncbi.nlm.nih.gov]



- 6. Relative Dominance of Gag p24-Specific Cytotoxic T Lymphocytes Is Associated with Human Immunodeficiency Virus Control PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Using p24 (194-210) Peptide for Intracellular Cytokine Staining]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568300#using-p24-194-210-peptide-in-intracellular-cytokine-staining]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com